![molecular formula C23H22ClNO2 B2808022 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide CAS No. 1396801-79-8](/img/structure/B2808022.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others. Chemical properties may include reactivity, acidity or basicity, and redox potential .科学的研究の応用
Potential Pesticides
Research has characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar in structure to the specified chemical, through X-ray powder diffraction. These compounds have been identified as potential pesticides, indicating their application in agricultural sciences for pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Crystal Structures and Interactions
Studies on the crystal structures of C,N-disubstituted acetamides have revealed insights into molecular interactions, such as hydrogen bonds and π interactions. These findings contribute to our understanding of the molecular assembly and potential applications in designing new materials or drugs (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Antimalarial Activity
The synthesis and evaluation of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides from substituted 1-phenyl-2-propanones have demonstrated significant antimalarial potency. This research highlights the therapeutic potential of these compounds against Plasmodium berghei infections in mice and encourages clinical trials (Werbel et al., 1986).
Antibacterial Agents
A series of compounds including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity. QSAR studies of these compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into bioactive benzothiazolinone acetamide analogs have encompassed spectroscopic and quantum mechanical studies, suggesting their potential application in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, molecular docking studies have explored the binding interactions of these compounds with Cyclooxygenase 1 (COX1), indicating possible anti-inflammatory or analgesic applications (Mary et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-23(27,16-25-22(26)15-19-9-5-6-10-21(19)24)20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-14,27H,15-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQBPHJBKDXVKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)
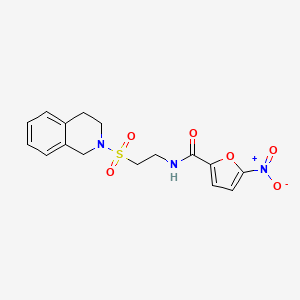
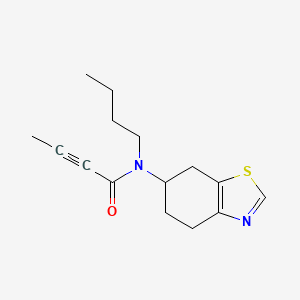
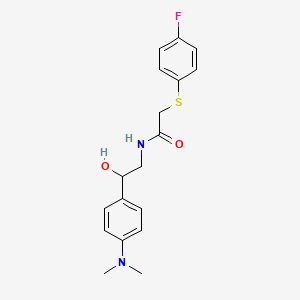
![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)
![3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2807949.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)

![4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2807954.png)
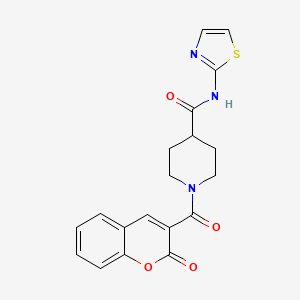
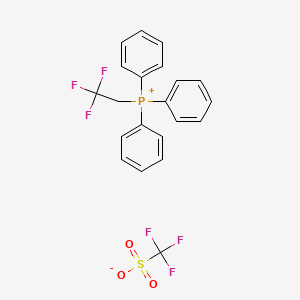
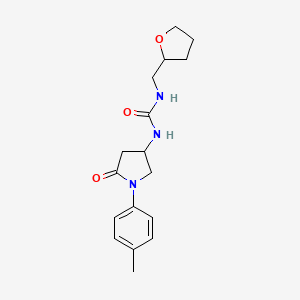
![7-bromo-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2807959.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2807962.png)
